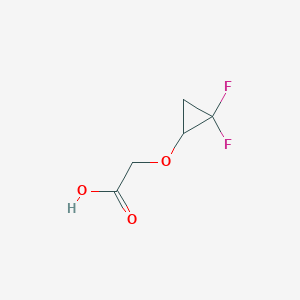

2-(2,2-Difluorocyclopropoxy)aceticacid

Description

2-(2,2-Difluorocyclopropoxy)acetic acid is a fluorinated cyclopropane derivative characterized by a strained three-membered cyclopropane ring substituted with two fluorine atoms and an acetic acid group linked via an ether oxygen. Its molecular formula is C₅H₆F₂O₂, with a molecular weight of 136.1 g/mol and CAS number 123131-67-9 . The compound’s compact structure and fluorine substituents confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it valuable in medicinal chemistry and agrochemical research .

Properties

Molecular Formula |

C5H6F2O3 |

|---|---|

Molecular Weight |

152.10 g/mol |

IUPAC Name |

2-(2,2-difluorocyclopropyl)oxyacetic acid |

InChI |

InChI=1S/C5H6F2O3/c6-5(7)1-3(5)10-2-4(8)9/h3H,1-2H2,(H,8,9) |

InChI Key |

VPUFMTYGLKNBRO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(F)F)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorocyclopropoxy)acetic acid typically involves the reaction of cyclopropane derivatives with fluorinating agents under controlled conditions.

Industrial Production Methods

it is likely that large-scale synthesis would involve optimized reaction conditions to ensure high yield and purity, possibly utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopropoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives with reduced functional groups.

Substitution: The fluorine atoms in the cyclopropane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized cyclopropane derivatives .

Scientific Research Applications

2-(2,2-Difluorocyclopropoxy)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopropoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular signaling and metabolic pathways. Detailed studies on its mechanism of action are limited, but it is believed to exert its effects through modulation of specific biochemical processes .

Comparison with Similar Compounds

Key Observations:

Ring Strain vs. Stability :

- The cyclopropane ring in 2-(2,2-Difluorocyclopropoxy)acetic acid introduces significant ring strain, enhancing reactivity compared to the more stable cyclohexyl analog .

- Fluorine substituents reduce metabolic degradation, improving bioavailability in drug candidates .

Acidity and Reactivity: The direct carboxylic acid group in 2,2-Difluorocyclopropanecarboxylic acid (pKa ~2.8) is more acidic than the ether-linked acetic acid group (pKa ~3.5–4.0) in the target compound, affecting ionization and solubility .

Biological Activity: The amino-acetic acid derivative (CAS 240409-02-3) is utilized in synthesizing β-lactam antibiotics, leveraging its chiral center for stereoselective reactions . The target compound’s ether linkage may improve membrane permeability in agrochemical formulations compared to ester-linked analogs .

Biological Activity

2-(2,2-Difluorocyclopropoxy)acetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a cyclopropyl ring with two fluorine atoms, which significantly influences its biological properties. The presence of the difluorocyclopropoxy group enhances lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Pharmacological Profile

Recent studies have explored the pharmacological effects of 2-(2,2-Difluorocyclopropoxy)acetic acid on various biological systems. It has been investigated primarily for its activity as a selective agonist at serotonin receptors, particularly the 5-HT_2C receptor.

Table 1: Summary of Biological Activity

| Compound | EC50 (nM) | Emax (%) | Selectivity (2B/2C) | Comments |

|---|---|---|---|---|

| 2-(2,2-Difluorocyclopropoxy)acetic acid | 4.7 | 98 | 2 | Comparable activity to parent compounds |

| (+)-21a (Fluorinated derivative) | 4.7 | 98 | 2 | High selectivity over 5-HT_2B |

| (+)-21b (3-Methyl analog) | 8.0 | 96 | 20 | Best selectivity for 5-HT_2C |

The compound demonstrated comparable potency to other known agonists, indicating its potential as a therapeutic agent in treating disorders related to serotonin dysregulation.

The mechanism of action involves the activation of the 5-HT_2C receptor, which plays a crucial role in regulating mood and appetite. Activation of this receptor has been linked to antipsychotic effects and could provide insights into new treatments for depression and anxiety disorders.

Case Studies

- Study on Antipsychotic Effects : A study conducted on animal models showed that administration of the compound resulted in significant reductions in anxiety-like behavior, suggesting anxiolytic properties. The study measured behavioral changes using standard tests such as the elevated plus maze.

- Metabolic Stability Assessment : Another study focused on the metabolic stability of the compound in liver microsomes. Results indicated that the difluorocyclopropoxy group contributed to lower rates of oxidative metabolism compared to non-fluorinated analogs, enhancing its potential for oral bioavailability.

Structure-Activity Relationship (SAR)

SAR studies have highlighted that modifications to the cyclopropyl ring and substituents on the aromatic system can significantly impact biological activity. For instance, the introduction of additional halogen atoms can enhance receptor selectivity and potency.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased selectivity for 5-HT_2C |

| Substitution with bromine | Decreased potency at 5-HT_2C |

| Fluorination at different positions | Varied effects on receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.